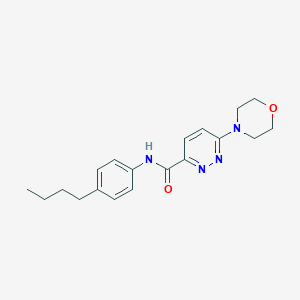

N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-3-4-15-5-7-16(8-6-15)20-19(24)17-9-10-18(22-21-17)23-11-13-25-14-12-23/h5-10H,2-4,11-14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHSPHKWSNYFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

Substitution with Morpholine: The pyridazine ring is then reacted with morpholine under suitable conditions, such as heating in the presence of a base, to introduce the morpholine group.

Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyridazine ring attacks a butylphenyl halide.

Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The morpholine and butylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation Products: Hydroxylated or ketone derivatives of the butylphenyl group.

Reduction Products: Amine or alcohol derivatives of the carboxamide group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings:

Thiazolidinones are associated with broader biological activities (e.g., antidiabetic, antiviral) due to their sulfur-containing ring and keto group . The morpholine group in the target compound may enhance solubility and hydrogen-bonding capacity, whereas thiophene or chlorophenyl groups in C1–C6 could modulate π-π interactions or steric effects .

The pyridazine scaffold, however, is often linked to kinase inhibition (e.g., MAPK or PI3K pathways), suggesting divergent therapeutic applications .

coli WP2 assays at 1 mM, indicating a favorable safety profile for this class . The absence of mutagenic data for this compound necessitates further testing, though structural similarities (e.g., 4-butylphenyl group) might hint at low genotoxic risk.

Biological Activity

N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 6-morpholinopyridazine-3-carboxylic acid derivatives with 4-butylaniline. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular identity and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The compound's efficacy is often measured using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. Specifically, studies indicate that it influences the PI3K/AKT signaling pathway, which is crucial in regulating cell proliferation and survival. Treatment with this compound has been shown to significantly decrease the expression levels of PI3K and AKT, while increasing the expression of the pro-apoptotic gene BAD, thereby promoting apoptosis in cancer cells .

Case Studies

In a series of case studies, researchers have examined the effects of this compound in vivo and in vitro. These studies often involve:

- In Vitro Assays : Evaluating cytotoxicity against various cancer cell lines using MTT assays to determine IC50 values.

- In Vivo Models : Testing the compound's efficacy in animal models of cancer to assess tumor growth inhibition and overall survival rates.

For example, one study reported that administration of this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including condensation, substitution, and functional group modifications. For structurally similar pyridazine derivatives, key steps include:

- Coupling reactions : Amide bond formation between carboxamide precursors and aromatic amines under catalysts like EDCI/HOBt .

- Morpholine ring introduction : Nucleophilic substitution at the pyridazine C6 position using morpholine under reflux with polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Optimization : Control reaction temperature (60–100°C), use anhydrous conditions, and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., butylphenyl and morpholine groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

- HPLC/UPLC : Assesses purity (>98% for biological assays) .

- X-ray crystallography (if crystals form): Resolves 3D conformation of the pyridazine core .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

The morpholine group enhances solubility in aqueous media via its oxygen atom’s hydrogen-bonding capacity. It also increases metabolic stability compared to non-cyclic amines, as observed in related pyridazine derivatives . Computational studies (e.g., LogP calculations) suggest a balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Dose-response curves : Compare IC values across studies; outliers may indicate off-target effects .

- Structural analogs : Test derivatives to isolate the role of the butylphenyl group versus the morpholine-pyridazine core .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., CDK2) or GPCRs, leveraging the pyridazine core’s π-π stacking potential .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the morpholine oxygen) .

Q. How can metabolic stability be improved without compromising target affinity?

- Isotopic labeling : Replace labile hydrogens with deuterium on the butyl chain to slow CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

- SAR studies : Modify the morpholine ring to a thiomorpholine or piperazine to alter metabolic pathways .

Q. What experimental designs are optimal for in vivo efficacy studies?

- Animal models : Use xenograft mice (e.g., HCT116 colorectal cancer) with daily oral dosing (10–50 mg/kg) .

- PK/PD analysis : Measure plasma half-life (t) and tissue distribution via LC-MS/MS .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Data Interpretation and Validation

Q. How should researchers validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Confirm binding to the proposed target by measuring protein thermal stability shifts .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence the target gene and assess loss of compound activity .

- SPR/BLI : Quantify binding kinetics (K, k/k) using surface plasmon resonance or bio-layer interferometry .

Q. What statistical methods are appropriate for analyzing dose-response and synergy studies?

- Hill equation : Fit dose-response data to calculate IC and Hill coefficients .

- Chou-Talalay method : Quantify synergy (Combination Index <1) in drug combination studies .

- ANOVA with post-hoc tests : Compare treatment groups in in vivo studies (p<0.05 threshold) .

Future Research Directions

Q. What understudied applications could this compound have beyond its current scope?

- Neuroinflammation : Test in microglial activation assays (e.g., LPS-induced TNF-α suppression) due to structural similarity to known PDE4 inhibitors .

- Antimicrobial resistance : Screen against ESKAPE pathogens with efflux pump inhibitors to enhance uptake .

- Photodynamic therapy : Modify with photosensitizers (e.g., porphyrins) for dual-targeting in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.